molecular formula C11H12N2O2 B2414368 1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole CAS No. 2408975-20-0

1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole

Cat. No.: B2414368
CAS No.: 2408975-20-0
M. Wt: 204.229
InChI Key: MDWUTDLZOGUFPB-UHFFFAOYSA-N
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Description

1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and an oxirane (epoxide) moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole can be compared with other benzimidazole derivatives and oxirane-containing compounds:

The uniqueness of this compound lies in the combination of the benzimidazole core and the oxirane ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-5-(oxiran-2-ylmethoxy)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-7-12-10-4-8(2-3-11(10)13)14-5-9-6-15-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWUTDLZOGUFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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